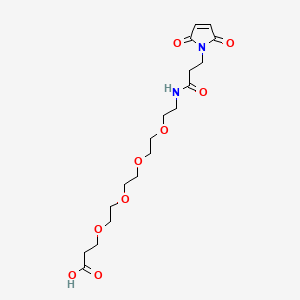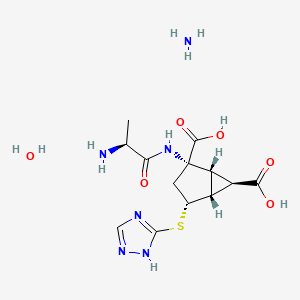
Mal-Amido-PEG4-acid
Descripción general
Descripción
Mal-Amido-PEG4-acid is a polyethylene glycol (PEG) linker containing a maleimide group and a terminal carboxylic acid. The hydrophilic PEG spacer increases solubility in aqueous media. The terminal carboxylic acid can react with primary amine groups in the presence of activators to form a stable amide bond. The maleimide group will react with a thiol group to form a covalent bond, enabling the connection of biomolecules with a thiol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Mal-Amido-PEG4-acid is synthesized through a series of chemical reactions involving the attachment of a maleimide group and a carboxylic acid to a PEG chain. The process typically involves the following steps:
Activation of PEG: The PEG chain is activated using a reagent such as N,N’-disuccinimidyl carbonate (DSC) or N-hydroxysuccinimide (NHS) to introduce reactive groups.
Attachment of Maleimide: The activated PEG is then reacted with maleimide to introduce the maleimide group.
Introduction of Carboxylic Acid: Finally, a carboxylic acid group is introduced at the terminal end of the PEG chain
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pH, and reaction time, to ensure high yield and purity. The product is then purified using techniques such as chromatography and crystallization .
Análisis De Reacciones Químicas
Types of Reactions
Mal-Amido-PEG4-acid undergoes several types of chemical reactions, including:
Substitution Reactions: The maleimide group reacts with thiol groups to form stable thioether bonds.
Amide Bond Formation: The terminal carboxylic acid reacts with primary amine groups in the presence of activators such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) or N,N’-diisopropylcarbodiimide (DIC) to form stable amide bonds
Common Reagents and Conditions
Activators: EDC, DIC, N-hydroxysuccinimide (NHS)
Solvents: Dimethyl sulfoxide (DMSO), dimethylformamide (DMF), dichloromethane (DCM)
Reaction Conditions: Typically carried out at room temperature or slightly elevated temperatures, under inert atmosphere
Major Products Formed
Thioether Bonds: Formed by the reaction of the maleimide group with thiol groups.
Amide Bonds: Formed by the reaction of the carboxylic acid with primary amine groups
Aplicaciones Científicas De Investigación
Mal-Amido-PEG4-acid has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Facilitates the conjugation of biomolecules, such as proteins and peptides, for various biological studies.
Medicine: Employed in drug delivery systems to improve the solubility and stability of therapeutic agents.
Industry: Utilized in the production of advanced materials and nanotechnology
Mecanismo De Acción
Mal-Amido-PEG4-acid exerts its effects through the formation of covalent bonds with thiol and amine groups. The maleimide group reacts specifically with thiol groups to form stable thioether bonds, while the terminal carboxylic acid reacts with primary amine groups to form stable amide bonds. These reactions enable the conjugation of various biomolecules, enhancing their solubility, stability, and functionality .
Comparación Con Compuestos Similares
Similar Compounds
- Mal-Amido-PEG2-acid
- Mal-Amido-PEG6-acid
- Mal-Amido-PEG8-acid
Uniqueness
Mal-Amido-PEG4-acid is unique due to its specific PEG chain length, which provides an optimal balance between solubility and reactivity. The PEG4 spacer is long enough to increase solubility in aqueous media but short enough to maintain high reactivity with thiol and amine groups .
Propiedades
IUPAC Name |
3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O9/c21-15(3-6-20-16(22)1-2-17(20)23)19-5-8-27-10-12-29-14-13-28-11-9-26-7-4-18(24)25/h1-2H,3-14H2,(H,19,21)(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAJVEYLYYHOZEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCOCCOCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1263045-16-4 | |
| Record name | 19-Maleimido-17-oxo-4,7,10,13-tetraoxa-16-azanonadecanoic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















